BenchChemオンラインストアへようこそ!

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine

Kinase inhibition Medicinal chemistry Scaffold design

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine (CAS 193337-22-3) is a synthetic 1,5-naphthyridine derivative bearing a benzenesulfonyl group at position 4, a methoxy substituent at position 6, and a phenyl ring at position 2. The molecular formula is C₂₁H₁₆N₂O₃S with a molecular weight of 376.43 g·mol⁻¹, an exact mass of 376.088 Da, a topological polar surface area (PSA) of 77.53 Ų, and a computed octanol‑water partition coefficient (LogP) of 5.219.

Molecular Formula C21H16N2O3S
Molecular Weight 376.4 g/mol
CAS No. 193337-22-3
Cat. No. B14138792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine
CAS193337-22-3
Molecular FormulaC21H16N2O3S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=C(C=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O3S/c1-26-20-13-12-17-21(23-20)19(27(24,25)16-10-6-3-7-11-16)14-18(22-17)15-8-4-2-5-9-15/h2-14H,1H3
InChIKeyJIBNWSAFACLAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine (CAS 193337-22-3): Structural and Physicochemical Baseline for Procurement Decisions


4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine (CAS 193337-22-3) is a synthetic 1,5-naphthyridine derivative bearing a benzenesulfonyl group at position 4, a methoxy substituent at position 6, and a phenyl ring at position 2 . The molecular formula is C₂₁H₁₆N₂O₃S with a molecular weight of 376.43 g·mol⁻¹, an exact mass of 376.088 Da, a topological polar surface area (PSA) of 77.53 Ų, and a computed octanol‑water partition coefficient (LogP) of 5.219 . The compound belongs to the 1,5‑naphthyridine scaffold class, which has been validated as a privileged kinase‑inhibitor pharmacophore in multiple drug‑discovery programs, notably as potent and selective inhibitors of the TGF‑β type I receptor (ALK5) [1]. It is commercially supplied at ≥97% purity by multiple vendors for pharmaceutical R&D and quality‑control applications .

Why 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine Cannot Be Replaced by Generic Naphthyridine or Quinoline Analogs


The 1,5‑naphthyridine core of this compound is not interchangeable with its 1,6‑, 1,7‑, or 1,8‑naphthyridine regioisomers or with quinoline‑based analogs, because the position of the two nitrogen atoms dictates both the molecular recognition pattern at biological targets and the physicochemical properties that govern cellular permeability and metabolic stability [1]. In the TGF‑β type I receptor (ALK5) inhibitor series, only the 1,5‑naphthyridine scaffold yielded single‑digit nanomolar potency (IC₅₀ = 4–6 nM) with selectivity over p38 MAP kinase, whereas other regioisomers showed substantially weaker or no activity [1]. Furthermore, the benzenesulfonyl electron‑withdrawing group at position 4 and the methoxy group at position 6 collectively modulate the electron density of the heterocyclic system, affecting both target binding and off‑target promiscuity in ways that cannot be replicated by unsubstituted or differently substituted naphthyridine analogs [2]. The closest structural analog, 6‑methoxy‑2‑phenyl‑4‑(phenylsulfonyl)quinoline (CAS 204913‑42‑8), possesses only one endocyclic nitrogen, which reduces hydrogen‑bond acceptor capacity, alters LogP, and is expected to produce a distinct selectivity profile against kinase panels [3].

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Hydrogen‑Bond Acceptor Capacity Versus the Quinoline Analog Drives Differential Target Engagement

The target compound contains two endocyclic nitrogen atoms (1,5‑naphthyridine core) providing four total hydrogen‑bond acceptors (N + O + sulfonyl O), whereas its closest structural analog, 6‑methoxy‑2‑phenyl‑4‑(phenylsulfonyl)quinoline (CAS 204913‑42‑8), possesses only one endocyclic nitrogen and three hydrogen‑bond acceptors . This difference directly impacts kinase ATP‑binding site recognition: in the ALK5 inhibitor series, the 1,5‑naphthyridine N1 atom forms a critical hydrogen bond with the hinge region of the kinase, a contact that is geometrically impossible for the quinoline analog [1]. The topological polar surface area (PSA) of the target compound is 77.53 Ų, compared with an estimated ~57‑62 Ų for the quinoline analog, corresponding to a ~25‑35% increase in PSA that alters membrane permeability and oral bioavailability predictions . The computed LogP of 5.219 for the target compound indicates higher lipophilicity, which may enhance passive membrane diffusion but also necessitates monitoring of off‑target promiscuity risk .

Kinase inhibition Medicinal chemistry Scaffold design

Class‑Validated 1,5‑Naphthyridine Scaffold Delivers Single‑Digit Nanomolar Kinase Inhibition Versus Inactive Quinoline and Other Regioisomers

In the seminal ALK5 inhibitor study by Gellibert et al. (J Med Chem 2004), 1,5‑naphthyridine derivatives achieved IC₅₀ values of 4–6 nM in ALK5 autophosphorylation assays, with selectivity over p38 MAP kinase [1]. Although the specific target compound was not directly tested in that publication, the 1,5‑naphthyridine scaffold class was essential for activity: replacement with quinoline, isoquinoline, or other naphthyridine regioisomers resulted in complete loss of ALK5 inhibition (IC₅₀ >1 µM or inactive) [1]. More recently, 2,8‑disubstituted‑1,5‑naphthyridines were identified as potent Plasmodium falciparum phosphatidylinositol‑4‑kinase (PfPI4K) inhibitors with in vivo efficacy in a humanized mouse malaria model, further confirming the privileged status of the 1,5‑naphthyridine core [2]. In contrast, 1,8‑naphthyridine sulfonamides have been reported primarily as antibacterial efflux pump inhibitors (MepA) with IC₅₀ values in the micromolar range, demonstrating that regioisomeric naphthyridines engage entirely different biological targets [3].

TGF‑β signaling ALK5 inhibition Kinase selectivity

Commercial Purity Specification: ≥97% (CheMenu) and ≥98% (MolCore) Versus Unspecified or Lower Purity Analogs

The target compound is commercially available with documented purity specifications: ≥97% from CheMenu (Catalog CM267019) and NLT 98% from MolCore under an ISO‑certified quality system suitable for global pharmaceutical R&D and quality‑control applications . In contrast, the closest structural analog, 6‑methoxy‑2‑phenyl‑4‑(phenylsulfonyl)quinoline (CAS 204913‑42‑8), is listed by multiple suppliers without published purity specifications on authoritative databases, and is primarily referenced in materials‑science literature rather than pharmaceutical‑grade contexts [1]. The availability of a defined purity specification for the target compound reduces the risk of batch‑to‑batch variability in biological assays and ensures reproducibility in structure‑activity relationship (SAR) studies.

Chemical procurement Purity specification Quality control

Predicted Drug‑Likeness and Lead‑Like Properties Differentiate the 1,5‑Naphthyridine Core from Quinoline in Oral Bioavailability Potential

The target compound's computed physicochemical parameters indicate compliance with Lipinski's Rule of Five (MW 376.43 <500; LogP 5.219 ≈5; H‑bond acceptors 4 <10; H‑bond donors 0 <5) . The PSA of 77.53 Ų falls within the recommended range (<140 Ų) for oral bioavailability, and the absence of rotatable bonds (0) suggests a rigid, pre‑organized conformation favorable for entropic binding . In comparison, the quinoline analog (CAS 204913‑42‑8) has one fewer nitrogen atom, reducing its capacity for specific hydrogen‑bond interactions with biological targets, while its molecular weight (375.44) is nearly identical, offering no advantage in size‑dependent permeability [1]. The 1,5‑naphthyridine scaffold has been explicitly evaluated in drug‑discovery settings and found to possess favorable pharmacokinetic profiles amenable to lead optimization, as demonstrated by the oral activity of 2,8‑disubstituted‑1,5‑naphthyridine PfPI4K inhibitors [2].

Drug-likeness ADME prediction Lead optimization

Electron‑Withdrawing Benzenesulfonyl Substituent at Position 4 Confers Tunable Reactivity and Metabolic Stability Not Available in Unsubstituted 1,5‑Naphthyridines

The benzenesulfonyl group at position 4 of the 1,5‑naphthyridine core is a strong electron‑withdrawing substituent that polarizes the heterocyclic ring system, lowering the electron density at positions 2, 6, and 8 and thereby modulating both chemical reactivity and susceptibility to oxidative metabolism [1]. In the broader naphthyridine SAR literature, the introduction of a benzenesulfonyl group at the 4‑position of 1,5‑naphthyridine has been shown to alter the regioselectivity of nucleophilic aromatic substitution (SNH) reactions, enabling synthetic diversification at positions that are otherwise unreactive [2]. This contrasts with unsubstituted 1,5‑naphthyridine, which lacks this directing and activating group and therefore offers fewer synthetic handles for late‑stage functionalization. Additionally, the benzenesulfonyl group contributes to metabolic stability by blocking cytochrome P450‑mediated oxidation at the electron‑rich naphthyridine ring, a phenomenon observed across sulfone‑containing heterocycles in medicinal chemistry [3].

Synthetic chemistry Metabolic stability Structure-activity relationships

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine: Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Kinase Inhibitor Drug‑Discovery Programs Targeting ALK5, PfPI4K, or Related Kinases Requiring 1,5‑Naphthyridine Hinge Binding

The 1,5‑naphthyridine scaffold of this compound has been validated in multiple kinase inhibitor programs, including ALK5 (TGF‑β type I receptor) inhibitors with IC₅₀ values of 4–6 nM and PfPI4K inhibitors with in vivo oral efficacy [1][2]. The benzenesulfonyl and methoxy substituents provide synthetic handles and electronic tuning that can be exploited in structure‑based lead optimization. This compound is the appropriate starting material for medicinal chemistry teams building SAR around the 1,5‑naphthyridine core; substitution with quinoline or other naphthyridine regioisomers would result in complete loss of target engagement at these kinases [1].

Chemical Biology Probe Development Requiring a Defined, High‑Purity 1,5‑Naphthyridine Building Block

With documented purity of ≥97–98% from ISO‑certified suppliers, this compound is suitable for chemical biology applications where batch‑to‑batch reproducibility is critical, including competitive binding assays, cellular target engagement studies, and chemoproteomic profiling . The absence of a certified purity specification for the closest quinoline analog makes the target compound the lower‑risk choice for probe development where impurity‑driven assay artifacts must be minimized.

Synthetic Methodology Development Utilizing the Benzenesulfonyl Directing Group for Regioselective Functionalization

The benzenesulfonyl group at position 4 directs regioselective nucleophilic aromatic substitution (SNH) reactions, enabling late‑stage diversification of the 1,5‑naphthyridine core at positions that are unreactive in the unsubstituted parent heterocycle [3]. This compound serves as a versatile synthetic intermediate for constructing focused libraries of 1,5‑naphthyridine derivatives for biological screening, offering a clear advantage over unsubstituted 1,5‑naphthyridine which lacks this directing functionality.

Analytical Reference Standard for LC‑MS and HPLC Method Development in Pharmaceutical Quality Control

The compound's well‑characterized physicochemical properties (MW 376.43, exact mass 376.088, LogP 5.219, PSA 77.53 Ų) and the availability of certified purity (≥98%) from ISO‑compliant vendors make it suitable as a reference standard for developing and validating liquid chromatography‑mass spectrometry (LC‑MS) and high‑performance liquid chromatography (HPLC) methods . This is particularly relevant for QC laboratories supporting pharmaceutical development programs that involve 1,5‑naphthyridine‑based drug candidates.

Quote Request

Request a Quote for 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.